![molecular formula C13H11NO2 B12628385 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal CAS No. 918303-10-3](/img/structure/B12628385.png)
3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal typically involves the condensation of acetylferrocene with 5-phenyl (4-methylphenyl)-1,2-oxazole-3-carbaldehydes . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various oxazole derivatives, such as 4-[5-(4-methyl-phenyl)-1,2-oxazol-3-yl]-6-ferrocenylpyrimidin-2-amine and -2-thione .
Wissenschaftliche Forschungsanwendungen
3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
Uniqueness
3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal is unique due to its specific combination of an oxazole ring with a 4-methylphenyl group and a prop-2-enal moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
918303-10-3 |
|---|---|
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]prop-2-enal |
InChI |
InChI=1S/C13H11NO2/c1-10-4-6-11(7-5-10)13-9-12(14-16-13)3-2-8-15/h2-9H,1H3 |
InChI-Schlüssel |
COSQNUHLXXVNLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
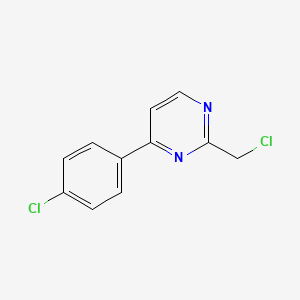

![(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12628346.png)
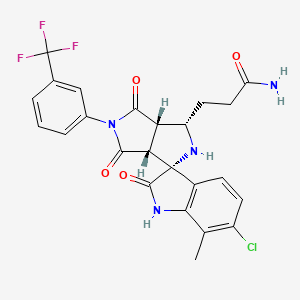
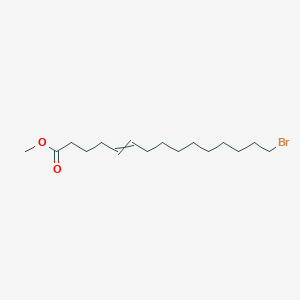
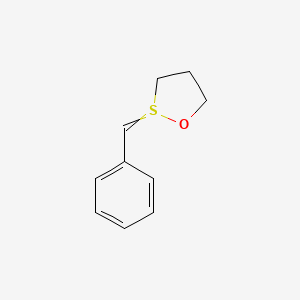
![9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine](/img/structure/B12628362.png)
![5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one](/img/structure/B12628367.png)
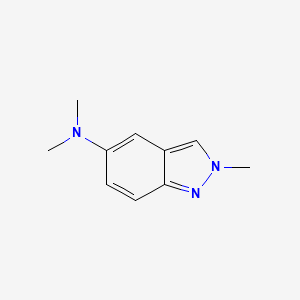
![7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12628380.png)
